molecular formula C21H18N2S B5069901 N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine

N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine

Cat. No.: B5069901
M. Wt: 330.4 g/mol
InChI Key: FKUJCUWCWJVXKX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with 2-bromo-1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-naphthylamine
  • 4-(3,4-dimethylphenyl)-2-naphthylthiazole
  • N-(3,4-dimethylphenyl)-4-phenylthiazole

Uniqueness

N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring, naphthalene moiety, and dimethylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-14-7-10-19(11-15(14)2)22-21-23-20(13-24-21)18-9-8-16-5-3-4-6-17(16)12-18/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUJCUWCWJVXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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